molecular formula C8H10ClNO2S B13912578 (rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine

(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine

Cat. No.: B13912578
M. Wt: 219.69 g/mol
InChI Key: CFXZJNZZIBIFIR-UHFFFAOYSA-N
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Description

2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine is a chemical compound with the molecular formula C8H10ClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methoxypyridine with a methylsulfinylmethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the methylsulfinylmethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-chloro-6-methoxy-4-(methylsulfinylmethyl)pyridine

InChI

InChI=1S/C8H10ClNO2S/c1-12-8-4-6(5-13(2)11)3-7(9)10-8/h3-4H,5H2,1-2H3

InChI Key

CFXZJNZZIBIFIR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CS(=O)C)Cl

Origin of Product

United States

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